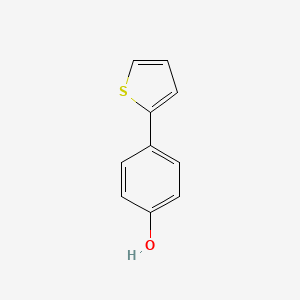

4-Thiophen-2-ylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZWJMSQCFYNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393697 | |

| Record name | 4-Thiophen-2-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29886-65-5 | |

| Record name | 4-Thiophen-2-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-(Methylthio)phenyl)-2-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Thiophen-2-ylphenol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 4-Thiophen-2-ylphenol

This compound is a heterocyclic biaryl compound of significant interest in medicinal chemistry and materials science. Its structure, which marries a phenol ring with a thiophene moiety, offers a unique combination of properties. The phenol group provides a crucial site for hydrogen bonding and further chemical modification, while the thiophene ring, a well-known bioisostere of benzene, can enhance metabolic stability and modulate electronic properties. This strategic combination makes this compound a valuable scaffold for the design of novel therapeutic agents and functional organic materials. This guide provides a comprehensive overview of its synthesis and characterization, grounded in established scientific principles and practical laboratory experience.

Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling: A Method of Choice

The construction of the C-C bond between the phenyl and thiophene rings is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This Nobel Prize-winning methodology is renowned for its versatility, mild reaction conditions, and broad functional group tolerance, making it a cornerstone of modern organic synthesis.[4][5]

Mechanistic Underpinnings: The "Why" Behind the "How"

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[1][2][6]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the aryl halide (e.g., 4-bromophenol or 4-iodophenol), forming a Pd(II) complex.[1][6]

-

Transmetalation: In this crucial step, the organic group from the organoboron reagent (thiophene-2-boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid.[1][3][6]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium complex couple and are eliminated, regenerating the catalytically active Pd(0) species.[1][2][6]

The efficiency of this cycle is highly dependent on the choice of catalyst, ligands, base, and solvent system.

Experimental Protocol: A Validated Step-by-Step Workflow

This protocol provides a reliable method for the synthesis of this compound.

Core Reactants & Reagents:

-

4-Bromophenol or 4-Iodophenol

-

Thiophene-2-boronic acid

-

Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[2]

-

A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃)) if using a ligandless palladium source

-

An inorganic base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))[7]

-

A suitable solvent system (e.g., Toluene/Water, Dioxane/Water[2])

Visualizing the Workflow:

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Thiophen-2-ylphenol

Introduction

4-Thiophen-2-ylphenol (CAS No. 29886-65-5) is a bi-aromatic compound featuring a phenol ring linked to a thiophene moiety.[1][2][3] This structural motif is of significant interest in medicinal chemistry and materials science. The phenol group can participate in hydrogen bonding and act as a proton donor, while the thiophene ring, a sulfur-containing heterocycle, is a common building block in pharmaceuticals.[4] The electronic properties of the thiophene ring and its potential for metabolic activation make a thorough understanding of the physicochemical properties of this compound essential for its development in any research or commercial application.

This guide provides a comprehensive overview of the known properties of this compound and presents detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This document is intended for researchers, scientists, and drug development professionals who require a robust characterization of this molecule.

Molecular Identity and Structure

A foundational aspect of any chemical characterization is the confirmation of the molecule's identity.

| Identifier | Value | Source |

| CAS Number | 29886-65-5 | [1][2] |

| Molecular Formula | C₁₀H₈OS | [1][5] |

| Molecular Weight | 176.23 g/mol | [2][5] |

| Canonical SMILES | C1=CSC(=C1)C2=CC=C(C=C2)O | [5] |

| InChIKey | RUZWJMSQCFYNAM-UHFFFAOYSA-N | [5] |

Acid-Base Properties: pKa

The acidity of the phenolic hydroxyl group is a critical parameter influencing solubility, lipophilicity, and biological activity.

-

Predicted pKa: 9.47 ± 0.13[5]

This predicted value suggests that this compound is a weak acid, similar to phenol itself. At physiological pH (7.4), the compound will exist predominantly in its neutral, protonated form.

Experimental Protocol for pKa Determination via UV-Vis Spectrophotometry

This method is based on the principle that the ionized (phenolate) and neutral forms of the molecule will have different UV-Vis absorption spectra.

Rationale: By measuring the absorbance at a wavelength where the difference between the two forms is maximal across a range of pH values, one can determine the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the pKa.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of buffers with known pH values, spanning a range from approximately 2 pH units below to 2 pH units above the predicted pKa (e.g., pH 7.5 to 11.5).

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.

-

Sample Preparation: For each pH buffer, prepare a sample by adding a small aliquot of the stock solution to the buffer to achieve a final concentration in the range of 10-50 µM. Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid altering the buffer's pH.

-

Spectral Acquisition:

-

Acquire the full UV-Vis spectrum (e.g., 200-400 nm) for the samples at the lowest and highest pH values to determine the wavelength of maximum difference (λ_max_diff).

-

Measure the absorbance of each sample at λ_max_diff.

-

-

Data Analysis: Plot the absorbance at λ_max_diff against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.

Figure 1: Workflow for pKa determination via UV-Vis spectrophotometry.

Lipophilicity: Partition Coefficient (LogP)

Lipophilicity is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient between n-octanol and water (LogP).

Experimental Protocol for LogP Determination via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The shake-flask method is the traditional approach for LogP determination, but it can be resource-intensive.[6] RP-HPLC offers a rapid and reliable alternative by correlating a compound's retention time on a hydrophobic stationary phase with its lipophilicity.[6][7][8]

Rationale: In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Lipophilic compounds will have a stronger affinity for the stationary phase and thus a longer retention time. By calibrating the system with compounds of known LogP values, a linear relationship between retention time and LogP can be established.

Step-by-Step Methodology:

-

Preparation of Standards: Prepare solutions of 5-7 commercially available compounds with known LogP values spanning a range that is expected to include this compound (e.g., LogP 1 to 5).

-

Sample Preparation: Prepare a solution of this compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is neutral) and an organic modifier like acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where this compound absorbs.

-

-

Data Acquisition:

-

Inject the standards and the sample, recording the retention time (t_R) for each.

-

-

Data Analysis:

-

Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

Plot the log(k') of the standards against their known LogP values.

-

Perform a linear regression on the calibration curve.

-

Use the equation of the line and the log(k') of this compound to calculate its LogP.

-

Figure 2: Workflow for LogP determination via RP-HPLC.

Solubility

Aqueous solubility is a critical factor for oral bioavailability and formulation development.

Experimental Protocol for Thermodynamic Solubility Determination via the Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

Rationale: An excess of the solid compound is equilibrated with a solvent (e.g., water or a buffer) for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing relevant aqueous buffers (e.g., pH 5.0, 7.4) and organic solvents.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and confirmation.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

A singlet for the phenolic -OH proton.

-

A series of doublets and triplets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the phenol and thiophene rings.

Expected ¹³C NMR Features:

-

Signals in the aromatic region (approx. 110-160 ppm) for the 10 carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10][11]

Expected IR Absorption Bands:

-

A broad O-H stretching band around 3200-3600 cm⁻¹.

-

C-H stretching bands for the aromatic rings around 3000-3100 cm⁻¹.

-

C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

A C-O stretching band around 1200-1260 cm⁻¹.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[12] The conjugated system of the phenol and thiophene rings is expected to result in strong UV absorbance. The λ_max will be influenced by the solvent polarity.

Thermal Properties: Melting and Boiling Points

While no experimental data for the melting and boiling points of this compound were found, the related isomer, 2-(2-Thienyl)phenol, has a reported melting point of 41-42°C.[13]

Experimental Protocol for Melting Point Determination

Method: Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point and enthalpy of fusion.

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of this compound into an aluminum DSC pan and seal it.

-

Instrumental Setup: Place the sample pan and a reference pan in the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Safety and Toxicological Considerations

The thiophene ring is considered a "structural alert" in toxicology, as it can undergo metabolic activation by cytochrome P450 (CYP450) enzymes to form reactive metabolites.[4][14]

Metabolic Activation Pathways: The primary routes of thiophene bioactivation are S-oxidation to form a reactive thiophene-S-oxide and epoxidation of the thiophene ring.[4][15][16] These electrophilic intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity.[17]

-

S-oxidation: This pathway has an energy barrier of approximately 14.75 kcal/mol.[15][16]

-

Epoxidation: This is often the more thermodynamically and kinetically favorable pathway, with a lower energy barrier (approx. 13.23 kcal/mol) and a more exothermic reaction.[15][16]

It is important to note that the presence of a thiophene ring does not automatically confer toxicity.[4][14] The overall metabolic profile, including the presence of alternative, less toxic metabolic pathways and effective detoxification mechanisms, plays a crucial role.[4]

Figure 3: Potential metabolic activation pathways of the thiophene moiety.

Handling Precautions: Given the potential for metabolic activation and the general hazards associated with phenolic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

This technical guide has provided a comprehensive framework for understanding and characterizing the physicochemical properties of this compound. While some predicted data exists, a full experimental evaluation is necessary for any substantive research or development program. The detailed protocols provided herein offer a robust starting point for scientists to generate the high-quality data required to assess the potential of this molecule in drug discovery and other applications. A thorough investigation of its metabolic stability and potential for reactive metabolite formation is strongly recommended in any future studies.

References

- 1. scbt.com [scbt.com]

- 2. 4-(2-THIENYL)PHENOL | 29886-65-5 [chemicalbook.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 11. lehigh.edu [lehigh.edu]

- 12. researchgate.net [researchgate.net]

- 13. 2 (2-THIENYL) PHENOL | 106584-13-8 [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. femaflavor.org [femaflavor.org]

4-Thiophen-2-ylphenol CAS number 29886-65-5

An In-Depth Technical Guide to 4-Thiophen-2-ylphenol (CAS: 29886-65-5): A Keystone Scaffold for Drug Discovery

Introduction and Strategic Overview

This compound stands as a pivotal heterocyclic compound within the landscape of modern medicinal chemistry and drug development. Comprising a phenol ring directly linked to a thiophene moiety, this molecule merges the structural alerts of two highly significant pharmacophores. Thiophene rings are frequently employed as bioisosteres for benzene rings, offering a similar size and aromaticity but with distinct electronic properties and metabolic profiles that can be strategically exploited to enhance potency, selectivity, or pharmacokinetic parameters.[1][2] The phenolic hydroxyl group provides a crucial handle for hydrogen bonding interactions with biological targets and serves as a versatile anchor point for synthetic elaboration.

This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive technical overview of this compound. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the logic of its characterization, and its strategic importance as a foundational scaffold for generating novel therapeutic agents. The information herein is designed to empower researchers to effectively utilize this valuable building block in their discovery programs.

Core Physicochemical & Structural Properties

The utility of this compound in a research context is fundamentally governed by its chemical and physical properties. A precise understanding of these characteristics is essential for designing synthetic routes, developing analytical methods, and interpreting biological data.

| Property | Value / Description | Source(s) |

| CAS Number | 29886-65-5 | [3][4][5][6] |

| IUPAC Name | 4-(Thiophen-2-yl)phenol | [4] |

| Synonyms | 4-(2-Thienyl)phenol, BM455 | [4][7] |

| Molecular Formula | C₁₀H₈OS | [3][4][5] |

| Molecular Weight | 176.23 g/mol | [3][5][6] |

| SMILES | OC1=CC=C(C2=CC=CS2)C=C1 | [5] |

| Predicted pKa | 9.47 ± 0.13 | [8] |

| Appearance | Typically an off-white to yellow or brown solid. | N/A |

The molecule's architecture features a planar, electron-rich thiophene ring coupled to a phenol system. The sulfur heteroatom in the thiophene ring influences the electronic distribution and can engage in specific interactions with protein targets, distinguishing it from a simple biphenyl structure. The acidic proton of the phenol group (predicted pKa ≈ 9.47) is a key site for receptor binding and a reactive center for derivatization.[8]

Synthesis and Characterization: A Validated Workflow

The synthesis of this compound is most reliably achieved via palladium-catalyzed cross-coupling reactions, which offer high yields and functional group tolerance. The Suzuki-Miyaura coupling is a preferred method due to the commercial availability of the necessary building blocks and the robustness of the reaction.

Rationale for Synthetic Strategy

The chosen synthetic pathway involves a Suzuki coupling between a protected phenol (as a boronic acid or ester) and a halogenated thiophene. Using a protected phenol, such as 4-methoxyphenylboronic acid, is a critical choice. This strategy prevents the acidic phenolic proton from interfering with the basic conditions of the coupling reaction and avoids potential side reactions. The subsequent demethylation step is a standard and high-yielding transformation to unmask the desired phenol. This two-step approach ensures a clean conversion and simplifies purification.

Caption: A validated two-step workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-(4-Methoxyphenyl)thiophene

-

To a 250 mL round-bottom flask, add 4-methoxyphenylboronic acid (1.0 eq), 2-bromothiophene (1.05 eq), and sodium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), to the flask under the inert atmosphere.

-

Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound (Demethylation)

-

Dissolve the crude 2-(4-methoxyphenyl)thiophene from Step 1 in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of boron tribromide (BBr₃) (1.2 eq, typically 1M in DCM) dropwise via a syringe. Caution: BBr₃ is highly corrosive and reacts violently with water.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be rigorously confirmed. Spectroscopic data provides a definitive fingerprint of the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | A broad singlet for the phenolic -OH proton (typically δ 5.0-9.0 ppm, solvent dependent). Multiplets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on both the phenol and thiophene rings. |

| ¹³C NMR | Signals in the aromatic region (δ 115-160 ppm). The carbon bearing the hydroxyl group will be downfield (around δ 155 ppm), while the carbon at the junction of the two rings will also be distinct. |

| FT-IR | A broad absorption band around 3200-3500 cm⁻¹ (O-H stretch). Aromatic C-H stretching just above 3000 cm⁻¹. Aromatic C=C stretching in the 1450-1600 cm⁻¹ region. A C-O stretching band around 1200 cm⁻¹. |

| Mass Spec. | The molecular ion peak (M⁺) confirming the molecular weight of 176.23. High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₁₀H₈OS.[3] |

Strategic Applications in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold. Thiophene-containing compounds are known to possess a vast array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][9][10][11] this compound serves as an ideal starting point for exploring these activities through systematic structural modification.

The phenolic hydroxyl and the C5 position of the thiophene ring are primary sites for derivatization, allowing chemists to append various functional groups to probe structure-activity relationships (SAR) and optimize ligand-target interactions. For example, novel 4-amino-2-(thio)phenol derivatives have been synthesized and identified as potent protein kinase and angiogenesis inhibitors.[12] This demonstrates the potential of the core phenol scaffold in developing targeted cancer therapies.

References

- 1. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 29886-65-5|4-(Thiophen-2-yl)phenol|BLD Pharm [bldpharm.com]

- 6. CAS 29886-65-5 | 6H01-1-0K | MDL MFCD06797407 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. boronmolecular.com [boronmolecular.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 10. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journalwjarr.com [journalwjarr.com]

- 12. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Thiophen-2-ylphenol

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of medicinal chemistry and material science, the structural elucidation of novel compounds is the bedrock of innovation. 4-Thiophen-2-ylphenol, a bi-aromatic structure featuring a phenol ring linked to a thiophene moiety, represents a class of compounds with significant potential due to the versatile chemical properties of its constituent parts. The thiophene ring is a well-known bioisostere for benzene, often used to modulate physicochemical properties, while the phenolic hydroxyl group provides a key site for hydrogen bonding and further chemical modification.

Unambiguous confirmation of the molecular structure of this compound is paramount for its application in any research or development pipeline. This guide provides an in-depth, practical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this specific molecule. The focus here is not merely on the data but on the causality behind the analytical choices and the interpretation, reflecting a workflow that ensures scientific integrity and trustworthy results.

Analytical Strategy & Molecular Structure

Before delving into individual techniques, it is crucial to establish a logical workflow. The characterization of a new batch or synthesis of this compound (CAS: 29886-65-5, Formula: C₁₀H₈OS, Molecular Weight: 176.23 g/mol ) should follow a multi-pronged approach for corroboration of evidence. Mass spectrometry first confirms the molecular weight, IR spectroscopy identifies the key functional groups, and NMR spectroscopy provides the detailed atomic connectivity, confirming the specific isomeric arrangement.

Caption: A logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of an organic molecule. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Rationale and Experimental Approach

For this compound, ¹H NMR is essential to confirm the 1,4- (or para) substitution pattern on the phenol ring and the 2-substitution on the thiophene ring. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons that are invisible in ¹H NMR.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for phenols as it ensures the phenolic -OH proton is observable and not rapidly exchanging.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H NMR (e.g., 16 scans) and ¹³C NMR (e.g., 1024 scans) should be sufficient.

¹H NMR Spectral Interpretation

The molecule's structure suggests a complex spectrum in the aromatic region (δ 6.5-8.0 ppm). The key is to analyze the chemical shifts, integration values, and coupling patterns (multiplicity).

Caption: Structure of this compound with proton designations.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| OH | ~9.5 | Broad Singlet (br s) | - | 1H | The acidic phenolic proton is deshielded and often appears as a broad signal in DMSO. |

| H-2', H-6' | ~7.5 - 7.6 | Doublet (d) | ~8.5 | 2H | These protons are ortho to the electron-donating thiophene group and will be deshielded. They form a doublet due to coupling with H-3'/H-5'. |

| H-5 | ~7.4 - 7.5 | Doublet of doublets (dd) | J₅,₄ ≈ 5.1, J₅,₃ ≈ 1.2 | 1H | Part of the thiophene ring, coupled to both H-4 and H-3.[1] |

| H-3 | ~7.2 - 7.3 | Doublet of doublets (dd) | J₃,₄ ≈ 3.6, J₃,₅ ≈ 1.2 | 1H | Part of the thiophene ring, coupled to both H-4 and H-5.[1] |

| H-4 | ~7.0 - 7.1 | Doublet of doublets (dd) | J₄,₅ ≈ 5.1, J₄,₃ ≈ 3.6 | 1H | Part of the thiophene ring, coupled to both H-3 and H-5.[1] |

| H-3', H-5' | ~6.8 - 6.9 | Doublet (d) | ~8.5 | 2H | These protons are ortho to the strongly electron-donating hydroxyl group, causing significant shielding. They form a doublet due to coupling with H-2'/H-6'. |

¹³C NMR Spectral Interpretation

Proton-decoupled ¹³C NMR will show ten distinct signals for the ten carbon atoms in the molecule. Chemical shifts are highly dependent on the electronic environment.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-4' (C-OH) | ~155-158 | The carbon attached to the hydroxyl group is strongly deshielded. |

| C-2 (C-S) | ~142-145 | Quaternary thiophene carbon attached to the phenyl ring, deshielded. |

| C-1' | ~128-131 | Quaternary carbon of the phenol ring, deshielded by the attached thiophene ring. |

| C-2', C-6' | ~126-128 | Phenyl carbons ortho to the thiophene substituent. |

| C-5 | ~128-129 | Thiophene C-H carbon, deshielded by proximity to sulfur and the aromatic system. |

| C-3 | ~125-126 | Thiophene C-H carbon. |

| C-4 | ~123-124 | Thiophene C-H carbon. |

| C-3', C-5' | ~115-117 | Phenyl carbons ortho to the hydroxyl group are significantly shielded due to its electron-donating nature. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Rationale and Experimental Approach

For this compound, IR analysis is expected to confirm the presence of the phenolic O-H group and the aromatic C=C and C-H bonds of both the phenol and thiophene rings. The region below 1500 cm⁻¹ provides a unique "fingerprint" for the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

IR Spectral Interpretation

The spectrum is analyzed by correlating observed absorption bands with known vibrational frequencies for specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3550 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad | This is the most characteristic peak for a phenol, broadened due to intermolecular hydrogen bonding.[2][3] |

| 3100 - 3000 | Aromatic C-H stretch | Medium, Sharp | Characteristic of C-H bonds on both the thiophene and benzene rings.[2] |

| 1610 - 1580 | Aromatic C=C stretch | Medium-Strong | Corresponds to the stretching vibrations within the aromatic rings. |

| 1500 - 1450 | Aromatic C=C stretch | Medium-Strong | Another set of characteristic ring stretching vibrations. |

| ~1230 | Aromatic C-O stretch | Strong | This peak is diagnostic for the phenolic C-O bond.[2] |

| ~830 | C-H out-of-plane bend | Strong | This absorption is characteristic of a 1,4-disubstituted benzene ring. |

| ~700 | C-S stretch | Weak-Medium | The C-S bond vibration of the thiophene ring is expected in this region. |

Mass Spectrometry (MS)

MS is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural clues based on the fragmentation pattern of the molecule.

Rationale and Experimental Approach

For this compound, Electron Ionization (EI) mass spectrometry will be used to confirm the molecular weight of 176.23 g/mol . The fragmentation pattern will provide corroborating evidence for the bi-aryl structure.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Fragmentation Analysis

The mass spectrum will show a molecular ion peak ([M]⁺˙) and several fragment ion peaks. The most intense peak is called the base peak.

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Predicted Mass Spectrum Data

| m/z | Ion Formula | Identity | Rationale |

|---|---|---|---|

| 176 | [C₁₀H₈OS]⁺˙ | Molecular Ion (M⁺˙) | Represents the intact ionized molecule. Its presence confirms the molecular weight. |

| 175 | [C₁₀H₇OS]⁺ | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for aromatic compounds. |

| 148 | [C₉H₈S]⁺˙ | [M-CO]⁺˙ | A characteristic fragmentation for phenols is the loss of a neutral carbon monoxide (CO) molecule after rearrangement.[4] |

| 93 | [C₆H₅O]⁺ | Phenoxy cation | Cleavage of the bond between the two aromatic rings. |

| 83 | [C₄H₃S]⁺ | Thienyl cation | Cleavage of the bond between the two aromatic rings. |

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. MS confirms the molecular formula, IR validates the presence of essential hydroxyl and aromatic functional groups, and NMR provides the unambiguous map of atomic connectivity, confirming the para-substitution of the phenol and the linkage at the 2-position of the thiophene. This integrated analytical approach ensures a high degree of confidence in the compound's structure, a critical requirement for its use in any scientific or developmental context.

References

A Technical Guide to the Theoretical and Computational Investigation of 4-Thiophen-2-ylphenol

Abstract

4-Thiophen-2-ylphenol stands as a molecule of significant interest within medicinal chemistry and materials science, owing to the unique electronic and structural characteristics imparted by its thiophene and phenol moieties.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, designed for researchers, scientists, and professionals in drug development. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we will explore the molecule's structural, electronic, and spectroscopic properties. This document is structured to not only present methodologies but to also provide the scientific rationale behind the selection of specific computational approaches, ensuring a self-validating and robust analytical system.

Introduction: The Scientific Imperative

The conjugation of a thiophene ring, an electron-rich aromatic heterocycle, with a phenol group, a well-known hydrogen bond donor and antioxidant moiety, results in a molecule with a rich potential for diverse applications. Thiophene derivatives are integral components in numerous pharmacologically active compounds and organic electronic materials.[1][2] Understanding the fundamental quantum chemical properties of this compound is paramount for predicting its reactivity, biological activity, and material performance.

Computational chemistry provides a powerful and cost-effective avenue to elucidate these properties at the molecular level.[3] This guide will detail the application of established computational methods to dissect the intricacies of this compound, offering insights that can accelerate research and development efforts.

Theoretical Framework: The Power of Density Functional Theory

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost, particularly for medium-sized organic molecules.[3][4] DFT calculations are predicated on the principle that the ground-state energy of a molecule can be determined from its electron density.

For our investigation of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems. The 6-311G(d,p) basis set will be employed, providing a flexible description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p). This level of theory has been demonstrated to yield reliable results for phenolic and thiophene-containing compounds.[3][5]

To simulate the absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice.[6] TD-DFT extends the principles of DFT to excited states, allowing for the calculation of electronic transition energies and oscillator strengths, which directly correlate with experimental UV-Vis spectra.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a systematic approach to the computational analysis of this compound.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 3. Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DFT Studies on the Antiradical Potential of Phenolic Compounds [hit.alljournals.cn]

- 5. Density Functional Theory Study on Antioxidant Activity of Three Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 4-Thiophen-2-ylphenol for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of 4-Thiophen-2-ylphenol

This compound, a bi-aromatic compound featuring both a phenol and a thiophene ring, presents a unique set of physicochemical properties that are of significant interest in medicinal chemistry and materials science. As a potential active pharmaceutical ingredient (API) or a key intermediate, a thorough understanding of its solubility and stability is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. The presence of both a hydrogen-bond-donating hydroxyl group and a sulfur-containing heterocyclic ring imparts a distinct polarity and reactivity profile.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to systematically evaluate this compound. While specific experimental data for this compound is not extensively available in public literature, this guide will detail the established protocols and scientific rationale for conducting a thorough investigation.

Part 1: Solubility Profile of this compound

The solubility of an API in various solvents is a critical parameter that influences its bioavailability, formulation design, and purification processes. The molecular structure of this compound, with its phenolic hydroxyl group and thiophene ring, suggests a moderate polarity. The principle of "like dissolves like" provides a foundational concept for predicting its solubility.

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent. Key factors include:

-

Polarity: The phenolic hydroxyl group can engage in hydrogen bonding with polar solvents, while the thiophene and phenyl rings contribute to its non-polar character.

-

pH: As a phenol, this compound is a weak acid. Its solubility in aqueous media is expected to be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble phenolate anion.

-

Temperature: For most solid solutes, solubility increases with temperature.

A logical workflow for assessing the solubility of this compound is depicted below.

Caption: Workflow for Solubility Assessment of this compound.

Experimental Protocol for Solubility Determination

A systematic approach to determining the solubility of this compound involves both qualitative and quantitative assessments.

Qualitative Solubility Testing

This initial screen provides a rapid assessment of solubility in a range of common solvents.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Solvents: Purified Water, 5% (w/v) Sodium Hydroxide (NaOH), 5% (w/v) Sodium Bicarbonate (NaHCO3), 5% (v/v) Hydrochloric Acid (HCl), Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane.

-

Add approximately 10 mg of this compound to a series of test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Vortex each tube vigorously for 30 seconds.

-

Visually inspect for the dissolution of the solid.

-

If the solid dissolves, add another 10 mg of the compound and repeat the process until the solution is saturated.

-

Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Materials:

-

This compound

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pH meter

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

For aqueous solubility, use buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the samples to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in mg/mL or mol/L.

Data Presentation: Solubility Profile of this compound

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Method |

| Purified Water | 25 | 2.0 | To be determined | Shake-Flask |

| Purified Water | 25 | 7.4 | To be determined | Shake-Flask |

| Purified Water | 25 | 10.0 | To be determined | Shake-Flask |

| Methanol | 25 | N/A | To be determined | Shake-Flask |

| Ethanol | 25 | N/A | To be determined | Shake-Flask |

| Acetone | 25 | N/A | To be determined | Shake-Flask |

| Dichloromethane | 25 | N/A | To be determined | Shake-Flask |

| Toluene | 25 | N/A | To be determined | Shake-Flask |

| Hexane | 25 | N/A | To be determined | Shake-Flask |

Part 2: Stability Profile of this compound

Assessing the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability testing involves subjecting the compound to a variety of environmental conditions to identify potential degradation products and understand the kinetics of degradation.

Regulatory Framework for Stability Testing

Guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the World Health Organization (WHO) provide a framework for stability testing of active pharmaceutical ingredients.[4][5][6] These studies are typically divided into long-term, accelerated, and stress testing.

Experimental Design for Stability Studies

A comprehensive stability study for this compound should include forced degradation (stress testing) and formal stability studies under ICH-recommended conditions.

Caption: Experimental Design for Stability Assessment of this compound.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV/DAD and HPLC-MS for analysis

Procedure: [5]

-

Acid Hydrolysis: Dissolve this compound in a solution of HCl and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in a solution of NaOH and heat (e.g., at 60°C) for a defined period.

-

Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide and keep at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C, 100°C).

-

Photolytic Degradation: Expose the solid compound and its solution to light of a specified wavelength and intensity in a photostability chamber.

-

At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.

Formal Stability Studies

Formal stability studies are conducted on at least three primary batches of the API to establish a re-test period.[4][6]

Procedure:

-

Package the this compound in a container closure system that simulates the proposed packaging for storage and distribution.[5]

-

Store the samples under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[7]

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[5][6]

-

Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes.

Data Presentation: Stability of this compound under Accelerated Conditions (40°C/75% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities/Degradants (%) | Specific Degradant 1 (%) |

| 0 | White to off-white powder | 99.8 | 0.15 | Not Detected |

| 3 | To be determined | To be determined | To be determined | To be determined |

| 6 | To be determined | To be determined | To be determined | To be determined |

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a foundational requirement for its successful development as a pharmaceutical or chemical entity. This guide has outlined the theoretical considerations and provided detailed, practical protocols for the systematic evaluation of these critical physicochemical properties. By following these methodologies, researchers can generate the necessary data to support formulation design, define appropriate storage conditions, and ensure the quality and safety of products containing this compound. The presented workflows and data tables serve as a robust template for initiating and documenting a thorough investigation into the physicochemical landscape of this promising molecule.

References

potential applications of 4-Thiophen-2-ylphenol in medicinal chemistry.

An In-Depth Technical Guide on the Potential Applications of 4-Thiophen-2-ylphenol in Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets. Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is one such scaffold, renowned for its versatile biological activities.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This guide delves into the untapped potential of a specific thiophene derivative, This compound , a molecule that synergistically combines the structural features of both thiophene and phenol.

The rationale for investigating this compound lies in the well-established principle of bioisosterism , where the substitution of one chemical group for another with similar physical or chemical properties can lead to compounds with improved biological activity or pharmacokinetic profiles.[3] The thiophene ring is often considered a bioisostere of the phenyl ring, and its incorporation can enhance metabolic stability and binding affinity.[1] This technical guide will serve as a comprehensive resource for researchers, providing a roadmap for the synthesis, derivatization, and biological evaluation of this compound as a promising starting point for drug discovery campaigns in oncology, inflammation, and neurodegenerative diseases.

Synthesis of the Core Scaffold: this compound

The cornerstone of any drug discovery program is the efficient and scalable synthesis of the core molecular scaffold. For this compound, the Suzuki-Miyaura cross-coupling reaction stands out as the most strategic approach. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, offering mild reaction conditions and a broad functional group tolerance.[4][5]

Figure 1: General scheme for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of the this compound core scaffold.

Materials:

-

2-Bromothiophene

-

4-Hydroxyphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane and water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask, combine 2-bromothiophene (1.0 equiv), 4-hydroxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromothiophene.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Therapeutic Potential and a Strategy for Derivative Synthesis

The this compound scaffold presents a unique opportunity for the development of novel therapeutics in several key areas. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the thiophene ring can engage in various non-covalent interactions with biological targets.[1]

Figure 2: A strategic workflow for the exploration of this compound in drug discovery.

Proposed Therapeutic Applications and Rationale

| Therapeutic Area | Rationale |

| Anticancer | Thiophene derivatives have shown significant anticancer activity through various mechanisms, including the inhibition of kinases and microtubule assembly.[2][6] The phenolic moiety is also a common feature in many anticancer agents.[7][8] |

| Anti-inflammatory | Thiophene-based compounds are known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9][10] Phenolic compounds also exhibit anti-inflammatory effects.[11] |

| Neuroprotection | Polyphenolic compounds have demonstrated neuroprotective effects by modulating neurotransmitter pathways and reducing oxidative stress.[10][12] The ability of the this compound scaffold to cross the blood-brain barrier (a property often associated with thiophene-containing molecules) makes it an attractive candidate for CNS-related disorders.[13] |

Experimental Protocols for Derivative Synthesis

1. O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for modification to explore structure-activity relationships (SAR). O-alkylation can modulate the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability.[14][15]

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃])

-

Solvent (e.g., acetone or dimethylformamide [DMF])

Procedure:

-

Dissolution: Dissolve this compound (1.0 equiv) in the chosen solvent.

-

Base Addition: Add the base (1.5-2.0 equiv) to the solution and stir for 15-30 minutes at room temperature.

-

Alkyl Halide Addition: Add the alkyl halide (1.1-1.5 equiv) dropwise to the mixture.

-

Reaction: Heat the reaction mixture (if necessary) and monitor its progress by TLC.

-

Work-up and Purification: After the reaction is complete, filter off the base and concentrate the filtrate. Purify the crude product by column chromatography to obtain the desired O-alkylated derivative.

2. Electrophilic Aromatic Substitution on the Thiophene Ring

The electron-rich thiophene ring is susceptible to electrophilic substitution, primarily at the C5 position (adjacent to the sulfur atom and para to the phenyl group), which is the most nucleophilic site.[12] This allows for the introduction of various functional groups to probe their impact on biological activity.

Materials:

-

This compound or its O-alkylated derivative

-

Electrophile (e.g., N-bromosuccinimide for bromination, nitric acid/sulfuric acid for nitration)

-

Solvent (e.g., acetic acid, dichloromethane)

Procedure (for Bromination):

-

Dissolution: Dissolve the this compound derivative (1.0 equiv) in a suitable solvent like acetic acid.

-

Electrophile Addition: Slowly add N-bromosuccinimide (1.0-1.1 equiv) to the solution in the dark.

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

-

Work-up and Purification: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography to isolate the brominated product.

A Modern Drug Discovery Workflow: Integrating In Silico and In Vitro Approaches

A contemporary drug discovery campaign for this compound and its derivatives should integrate computational and experimental methods to maximize efficiency and success rates.

Figure 3: An integrated workflow for the medicinal chemistry exploration of this compound.

In Silico Screening and ADMET Prediction

Before embarking on extensive synthesis, computational tools can be leveraged to predict the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of designed this compound derivatives.[16][17] Web-based platforms can provide valuable insights into parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize the synthesis of the most promising candidates.[18]

In Vitro Biological Evaluation

A panel of in vitro assays should be employed to assess the biological activity of the synthesized compounds in the targeted therapeutic areas.

| Therapeutic Area | Recommended In Vitro Assays |

| Anticancer | MTT assay: To determine the cytotoxic effects on various cancer cell lines.[19] Kinase inhibition assays: To assess the inhibitory activity against specific cancer-related kinases.[20] Tubulin polymerization assay: To investigate the effect on microtubule dynamics.[6] |

| Anti-inflammatory | COX/LOX inhibition assays: To measure the inhibition of these key inflammatory enzymes.[9] Cytokine release assays: To quantify the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells.[21] |

| Neuroprotection | Oxidative stress assays: To evaluate the ability to protect neuronal cells from oxidative damage. Neuronal viability assays: To assess the protective effects against neurotoxin-induced cell death. |

Conclusion and Future Directions

The this compound scaffold represents a largely unexplored yet highly promising starting point for the development of novel therapeutic agents. Its synthesis is readily achievable through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling reaction. The strategic combination of the thiophene and phenol moieties, coupled with the potential for diverse functionalization, provides a rich chemical space for exploration.

This technical guide has provided a comprehensive framework for initiating a drug discovery program centered on this compound. By integrating rational design, efficient synthesis, and a combination of in silico and in vitro evaluation, researchers can unlock the full therapeutic potential of this privileged scaffold. The future of drug discovery lies in the systematic exploration of such novel chemical entities, and this compound is poised to be a valuable addition to the medicinal chemist's toolbox.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of some new thienyl and 1,3-thiazolyl-aminoketones with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wjpmr.com [wjpmr.com]

- 11. researchgate.net [researchgate.net]

- 12. Electrophilic substitution on thiophene [quimicaorganica.org]

- 13. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. ajol.info [ajol.info]

- 17. ijapbjournal.com [ijapbjournal.com]

- 18. Molecular Docking Study, Drug-Likeness and Pharmacokinetic Properties (ADMET) Prediction of Some Novel Thiophene Derivatives as <i>Salmonella typhi</i> Inhibitors | Bayero Journal of Pure and Applied Sciences [ajol.info]

- 19. scielo.br [scielo.br]

- 20. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Suzuki coupling for the synthesis of 4-Thiophen-2-ylphenol.

An Application Note for the Synthesis of 4-Thiophen-2-ylphenol via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of this compound, a valuable biaryl scaffold in medicinal chemistry and materials science, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We provide an in-depth look at the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for structural characterization. This document is designed to serve as a practical resource, explaining the causality behind experimental choices to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Biaryl Scaffolds

The this compound structure represents a significant class of heteroaryl-aryl compounds. These motifs are prevalent in pharmacologically active molecules, organic electronics, and advanced polymers. The Suzuki-Miyaura coupling is a premier method for constructing such C(sp²)-C(sp²) bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the environmental and toxicological advantages of using organoboron reagents.[1][2][3] This protocol outlines a reliable synthesis by coupling 4-bromophenol with thiophene-2-boronic acid.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling hinges on a well-understood palladium-based catalytic cycle. The reaction is generally catalyzed by a Pd(0) complex and requires a base to activate the organoboron species.[4][5] The cycle proceeds through three fundamental steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromophenol), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1][6]

-

Transmetalation : The organic moiety from the activated organoboron species (thiophene-2-boronate) is transferred to the Pd(II) complex, displacing the halide. The base plays a critical role here, forming a boronate complex which enhances the nucleophilicity of the thiophene group, facilitating its transfer to the palladium center.[6][7]

-

Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond of the desired product (this compound) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]

References

- 1. byjus.com [byjus.com]

- 2. researchgate.net [researchgate.net]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

palladium-catalyzed synthesis of aryl-thiophenes.

An Application Guide to the Palladium-Catalyzed Synthesis of Aryl-Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aryl-thiophene motif is a cornerstone in the architecture of high-performance organic materials and medicinally significant compounds. Its synthesis via palladium-catalyzed cross-coupling reactions represents the pinnacle of efficiency, offering unparalleled control over molecular structure. This guide provides an in-depth exploration of the primary palladium-catalyzed methodologies for forging aryl-thiophene bonds. We move beyond simple procedural lists to dissect the mechanistic underpinnings of these reactions, empowering researchers to make informed decisions in catalyst selection, reaction optimization, and troubleshooting. Detailed, field-tested protocols for Direct C-H Arylation, Suzuki-Miyaura coupling, and Stille coupling are presented, alongside a comparative analysis to guide methodology selection based on substrate scope, functional group tolerance, and environmental considerations.

Introduction: The Significance of Aryl-Thiophenes

Thiophene-containing scaffolds are integral to a vast array of functional molecules, from organic light-emitting diodes (OLEDs) and field-effect transistors to blockbuster pharmaceuticals.[1] The electronic properties of the thiophene ring, when coupled with an aryl system, can be finely tuned, making the synthesis of diverse aryl-thiophenes a critical endeavor. Palladium-catalyzed cross-coupling reactions have revolutionized this field, largely supplanting classical methods that often require harsh conditions and offer limited scope. These modern techniques provide a robust and versatile toolkit for constructing C(sp²)–C(sp²) bonds with high precision and yield.[2] This document serves as a practical and theoretical guide to the most powerful of these methods.

Core Concepts: Understanding the Palladium Catalytic Cycles

The efficacy of palladium-catalyzed reactions stems from the ability of the palladium center to cycle between different oxidation states, primarily Pd(0) and Pd(II). This cycle facilitates the activation of otherwise inert C-H and C-X bonds (where X is a halide or triflate).

The General Cross-Coupling Cascade (Suzuki & Stille)

Traditional cross-coupling reactions, such as the Suzuki and Stille couplings, typically follow a three-step catalytic cycle involving a pre-functionalized thiophene (e.g., a halothiophene) and an organometallic aryl species.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the halo-thiophene, forming a Pd(II) intermediate. This is often the rate-limiting step.[3][4]

-

Transmetalation : The aryl group is transferred from the organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organostannane in Stille coupling) to the palladium center, displacing the halide.[3]

-

Reductive Elimination : The two organic partners (the thienyl and aryl groups) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4]

Caption: General Catalytic Cycle for Suzuki and Stille Couplings.

The Direct C-H Arylation Pathway

Direct C-H arylation represents a significant evolution in cross-coupling, enhancing atom economy by avoiding the need for pre-functionalization of the thiophene ring.[5] This reaction couples an aryl halide directly with a C-H bond on the thiophene. While several mechanistic pathways have been proposed, the Concerted Metalation-Deprotonation (CMD) pathway is widely accepted for many systems.[6][7]

-

Oxidative Addition : Similar to the general cycle, the Pd(0) catalyst first reacts with the aryl halide.

-

C-H Activation/Cleavage : The resulting Ar-Pd(II)-X complex coordinates to the electron-rich thiophene ring. A base then assists in the deprotonation of a thiophene C-H bond, forming a palladacycle intermediate. This is the key C-H activation step.

-

Reductive Elimination : The aryl and thienyl groups couple, releasing the product and regenerating the Pd(0) catalyst.

Caption: Experimental Workflow for Direct C-H Arylation.

Methodology Showcase: A Comparative Guide

The choice of synthetic method depends critically on the available starting materials, required functional group tolerance, and scalability concerns.

Direct C-H Arylation

This is the most atom- and step-economical approach. By obviating the need to first synthesize an organometallic thiophene derivative, it shortens synthetic sequences and reduces metallic waste.[5][8] Phosphine-free catalyst systems, often using just Pd(OAc)₂, are highly effective and can be run at very low catalyst loadings (0.1–0.001 mol%), making the process more cost-effective and environmentally friendly.[5][9][10]

-

Expertise & Experience : The primary challenge in direct arylation is controlling regioselectivity. Thiophene has two distinct C-H bonds (α at C2/C5 and β at C3/C4). The α-positions are more acidic and electronically favored for functionalization.[9] However, β-arylation can be achieved, sometimes through ligand control or by employing substrates where the α-positions are blocked.[6][7][11] The choice of base (e.g., K₂CO₃, KOAc) and solvent (e.g., DMAc, DMSO) is critical for achieving high yields.[9]

Suzuki-Miyaura Coupling

The Suzuki reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of arylboronic acids.[12] The byproducts (boron salts) are generally considered non-toxic and are easily removed during aqueous workup.[13]

-

Expertise & Experience : This reaction requires a halogenated thiophene (typically bromo- or iodo-). The choice of base (e.g., K₃PO₄, Na₂CO₃) is crucial for activating the boronic acid in the transmetalation step.[12][14] While highly reliable, base-sensitive functional groups on either coupling partner may require careful optimization of reaction conditions.

Stille Coupling

The Stille reaction couples a halo-thiophene with an organostannane (e.g., aryl-tributylstannane). Its key advantage is its outstanding tolerance for a wide variety of functional groups, as the reaction conditions are generally mild and neutral.[13][15]

-

Expertise & Experience : The primary and most significant drawback of the Stille coupling is the high toxicity of organotin reagents and byproducts.[13][16] This necessitates careful handling and rigorous purification to remove tin residues from the final product, which is a major concern in drug development. Organostannanes are also often not commercially available and must be synthesized.[13]

Data Presentation: Comparative Overview

| Feature | Stille Coupling | Suzuki-Miyaura Coupling | Direct C-H Arylation |

| Thiophene Reagent | Halide or Stannane | Halide or Boronic Acid | Unfunctionalized Thiophene |

| Aryl Reagent | Stannane or Halide | Boronic Acid or Halide | Aryl Halide |

| Key Byproducts | Toxic Organotin Compounds[13] | Non-toxic Boron Salts[13] | Halide Salt (e.g., HBr)[5][10] |